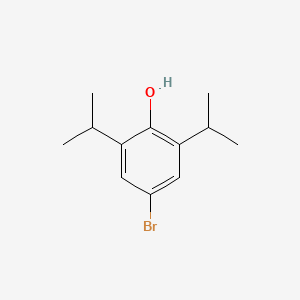

4-Bromo-2,6-diisopropylphenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVELOLCDKQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-03-3 | |

| Record name | 4-Bromopropofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOPROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Context and Academic Significance of 4 Bromo 2,6 Diisopropylphenol

Derivative Chemistry in Phenolic Compounds

The chemical reactivity of 4-Bromo-2,6-diisopropylphenol is rooted in the functional groups of the phenolic ring. The hydroxyl group and the electron-rich aromatic ring are sites for various chemical transformations, allowing for the synthesis of a wide range of derivatives. The bulky isopropyl groups at the ortho-positions sterically hinder the hydroxyl group, influencing its reactivity and intermolecular interactions.

The synthesis of this compound is typically achieved through the bromination of 2,6-diisopropylphenol (propofol). lookchem.com This reaction highlights a common pathway for functionalizing phenolic compounds. Further derivatization can occur at the hydroxyl group. For instance, related brominated phenols have been used to create more complex molecules. 4-Bromo-2,6-di-tert-butylphenol, a structurally similar compound, serves as a precursor in the synthesis of monomers like 1,1'-[1,10-decanediylbis(oxy)]bis[(2,6-ditertbutyl-4-bromo)benzene], which is used to create poly(p-phenylenevinylene) derivatives. sigmaaldrich.com It also acts as a reactant in the preparation of specialized catalysts, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is utilized for the chemical transformation of epoxides into carbonyl compounds. sigmaaldrich.comorgsyn.org

Furthermore, the phenolic structure can be incorporated into larger molecular scaffolds. Research on related compounds has shown the synthesis of Schiff base derivatives, such as (E)-4-Bromo-2-[(2,6-diisopropylphenyl)iminomethyl]phenol, formed by reacting a bromo-salicylaldehyde with a diisopropylaniline. nih.gov These examples underscore the versatility of brominated di-alkylated phenols as building blocks in organic synthesis, enabling the creation of new materials and catalysts.

Relevance within Anesthetic Analog Research and Beyond

The primary academic significance of this compound stems from its identity as an analog of propofol (B549288). nih.gov Propofol is a cornerstone of modern anesthesia, but its precise mechanism of action is still an area of active investigation. nih.govnih.gov By synthesizing and studying derivatives like this compound, researchers can explore the structure-activity relationships that govern the anesthetic, sedative, and other pharmacological properties of this class of molecules.

A key area of this research focuses on how substitutions on the phenol (B47542) ring affect interaction with biological targets, most notably the γ-aminobutyric acid type A (GABA-A) receptor. nih.govchemrxiv.org A study on the closely related compound 4-iodo-2,6-diisopropylphenol provided significant insights. Researchers found that substituting the para-hydrogen with a larger halogen atom (iodine) resulted in a molecule that retained anticonvulsant and anticonflict (anxiolytic) properties but was devoid of the sedative-hypnotic and anesthetic effects characteristic of propofol. nih.gov This compound still modulated GABA-A receptors but with a markedly lower efficacy for direct activation compared to propofol. nih.gov This finding demonstrates that the pharmacological effects of propofol can be functionally separated by structural modification at the para-position, a discovery that opens avenues for developing new, more specific therapeutic agents.

Beyond direct pharmacological testing, derivatives of propofol are being developed as chemical tools. For example, photoactivatable propofol analogs, some containing alkyne handles for bioorthogonal chemistry, have been synthesized. chemrxiv.org These tools are designed to identify the specific binding sites of propofol on proteins like the TRPA1 ion channel, which is implicated in the pain sensation sometimes caused by propofol injection. chemrxiv.org The development of such probes is crucial for mapping the molecular interactions of anesthetics and other drugs.

Historical and Contemporary Academic Research Trajectories

Research involving this compound is part of a broader scientific endeavor that began with the development and optimization of propofol synthesis. Historically, the synthesis of propofol involves the Friedel-Crafts alkylation of phenol with propene, a process that often produces a mixture of isomers requiring purification. google.com Academic and industrial research has focused on improving the selectivity of this reaction, with studies exploring various catalysts like H-beta and H-mordenite to maximize the yield of the desired 2,6-diisopropylphenol. researchgate.netrsc.orgresearchgate.netscilit.com More recent innovations include the development of continuous flow processes for a safer and more scalable synthesis. nih.gov

The contemporary research trajectory has shifted from merely optimizing synthesis to using propofol as a scaffold for creating novel chemical probes and potential therapeutics. The synthesis of analogs like this compound and its iodo-counterpart represents a strategic approach to dissecting the compound's complex pharmacology. nih.gov This line of inquiry aims to understand how a single molecule can produce a range of effects, from sedation and anesthesia to anticonvulsant and anxiolytic actions. By systematically modifying the propofol structure—for example, by halogenation at the para-position—researchers can uncouple these effects and attribute them to specific molecular interactions. This research is not only fundamental to the field of anesthesiology but also contributes to the broader understanding of drug-receptor interactions in the central nervous system.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Primary Context |

|---|---|---|

| This compound | C₁₂H₁₇BrO | Subject of the article; propofol analog |

| 2,6-Diisopropylphenol (Propofol) | C₁₂H₁₈O | Parent compound; intravenous anesthetic |

| Phenol | C₆H₆O | Starting material for propofol synthesis |

| 4-Iodo-2,6-diisopropylphenol | C₁₂H₁₇IO | Propofol analog with distinct pharmacological properties |

| 4-Bromo-2,6-di-tert-butylphenol | C₁₄H₂₁BrO | Structurally related compound used in synthesis |

| (E)-4-Bromo-2-[(2,6-diisopropylphenyl)iminomethyl]phenol | C₁₉H₂₂BrNO | Schiff base derivative of a related bromo-phenol |

| Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | C₂₉H₄₅AlBr₂O₂ | Catalyst synthesized from a related bromo-phenol |

| γ-Aminobutyric acid (GABA) | C₄H₉NO₂ | Neurotransmitter; its receptor is a target for propofol |

Chemical Synthesis and Analog Preparation Methodologies for 4 Bromo 2,6 Diisopropylphenol

Direct Bromination Approaches

The most straightforward method for synthesizing 4-Bromo-2,6-diisopropylphenol is through the direct electrophilic aromatic substitution of 2,6-diisopropylphenol. The bulky isopropyl groups at the ortho positions sterically hinder positions 3 and 5, while the activating hydroxyl group directs electrophiles to the ortho and para positions. Consequently, bromination occurs with high regioselectivity at the vacant para position (position 4).

Bromination of 2,6-Diisopropylphenol

The synthesis of this compound can be achieved by reacting 2,6-diisopropylphenol with a suitable brominating agent. The electron-donating nature of the hydroxyl group and the two isopropyl groups activate the aromatic ring, making it susceptible to electrophilic attack. The steric hindrance from the ortho-isopropyl groups ensures that the incoming bromine electrophile is directed almost exclusively to the para position. A closely related reaction is the bromination of 2,6-diisopropylaniline (B50358), where bromine in methanol (B129727) is used to produce 4-bromo-2,6-diisopropylaniline (B155183) in good yield, demonstrating the feasibility of selective para-bromination in this sterically hindered system.

Utilization of Brominating Agents and Solvents

Various brominating agents can be employed for the synthesis of aryl bromides. Common reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Dibromoisocyanuric acid (DBI). researchgate.net The choice of reagent and solvent can influence reaction rate and selectivity. For instance, DBI is noted as a highly effective and mild brominating agent, sometimes showing superior reactivity compared to NBS. Solvents for such reactions are typically inert under the reaction conditions. For the analogous bromination of 2,6-diisopropylaniline, methanol or cyclohexane (B81311) have been used successfully. prepchem.com The reaction with bromine in methanol is rapid, proceeding at room temperature.

Table 1: Common Brominating Agents

| Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Elemental Bromine | Br₂ | Used with a solvent like methanol or cyclohexane. prepchem.com |

| N-Bromosuccinimide | NBS | A common and versatile reagent for allylic and benzylic bromination, as well as aromatic bromination. |

| Dibromoisocyanuric acid | DBI | A mild and highly effective brominating reagent, often used with a strong acid catalyst. |

Precursor-Based Synthetic Routes

These methods involve the synthesis of the core 2,6-diisopropylphenol structure from simpler starting materials, followed by the final bromination step as described previously.

Friedel-Crafts Alkylation Preceding Bromination

A primary industrial route to 2,6-diisopropylphenol is the Friedel-Crafts alkylation of phenol (B47542). google.comrsc.org This reaction involves treating phenol with an alkylating agent, typically propene or isopropyl alcohol, in the presence of a strong acid catalyst. rsc.orgwikipedia.orgmt.combyjus.com

The reaction proceeds via electrophilic aromatic substitution, where the alkylating agent generates a carbocation (or a related electrophilic species) that attacks the electron-rich phenol ring. mt.combyjus.com While phenol is highly activated, controlling the selectivity to obtain the 2,6-disubstituted product over other isomers (like 2,4-diisopropylphenol (B134422) or 2,4,6-triisopropylphenol) is a key challenge. googleapis.com Catalysts such as H-beta zeolite have shown high activity and selectivity for producing 2,6-diisopropylphenol from phenol and isopropyl alcohol. rsc.org One study reported 94% phenol conversion with 56% selectivity for the desired product using an H-beta catalyst. rsc.org Once the 2,6-diisopropylphenol precursor is synthesized and purified, it can be brominated at the para-position as detailed in section 2.1.

Palladium-Catalyzed Coupling Reactions for Aromatic Substitution

While direct bromination is efficient, palladium-catalyzed reactions represent a powerful alternative for forming carbon-halogen bonds. Palladium catalysis is widely used for a variety of cross-coupling reactions and can be applied to the functionalization of aromatic rings. rsc.org For instance, palladium complexes have been shown to catalyze the desulfonation of hydroxybenzenesulfonic acids and the decarboxylation of hydroxybenzoic acids to form phenols. rsc.org While direct palladium-catalyzed bromination of phenols is less common than cross-coupling reactions (e.g., Buchwald-Hartwig), related processes like the dehydrohalogenation of alkyl bromides are well-established. nih.gov Such methods could theoretically be adapted for the synthesis of this compound, potentially offering mild reaction conditions and high functional group tolerance. These reactions often involve a Pd(0)/Pd(II) catalytic cycle to achieve the desired transformation. umich.edu

Alkylation of p-Hydroxybenzoic Acid and Subsequent Decarboxylation to Obtain Core Phenol

An alternative and highly economical route to the 2,6-diisopropylphenol precursor avoids the selectivity issues associated with the direct alkylation of phenol. googleapis.com This method begins with the Friedel-Crafts alkylation of p-hydroxybenzoic acid. google.comgoogleapis.comgoogle.com The presence of the deactivating carboxylic acid group helps to control the alkylation, leading to the preferential formation of 4-hydroxy-3,5-diisopropylbenzoic acid. googleapis.comnih.gov

The alkylation is typically carried out using an alkylating agent like isopropyl alcohol in the presence of a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 60-65°C). google.comgoogle.com Following the alkylation and purification of the resulting 4-hydroxy-3,5-diisopropylbenzoic acid, the final step is a decarboxylation reaction. google.comgoogle.com This is achieved by heating the intermediate, often in a high-boiling solvent like ethylene (B1197577) glycol with a catalyst such as sodium hydroxide, to yield highly pure 2,6-diisopropylphenol. google.comgoogle.com This multi-step process is advantageous as it produces the desired 2,6-isomer with high purity, minimizing contamination from other isomers that are difficult to separate by distillation. googleapis.com The resulting 2,6-diisopropylphenol is then brominated to give the final product.

Table 2: Synthesis of 2,6-Diisopropylphenol via Decarboxylation Route

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Alkylation | p-Hydroxybenzoic acid | Isopropyl alcohol, Sulfuric acid | 4-Hydroxy-3,5-diisopropylbenzoic acid | Not specified directly for intermediate |

| 2. Decarboxylation | 4-Hydroxy-3,5-diisopropylbenzoic acid | Sodium hydroxide, High-boiling solvent | 2,6-Diisopropylphenol | Up to 93.5% google.com |

Preparation of Halogenated Analogs of 2,6-Diisopropylphenol

The synthesis of halogenated derivatives of 2,6-diisopropylphenol, a compound commonly known as propofol (B549288), has been achieved through several methodologies, including direct halogenation with elemental halogens or using N-halosuccinimide reagents. These reactions are typically electrophilic aromatic substitutions, where the bulky isopropyl groups sterically hinder the ortho positions, directing the incoming electrophile to the para position of the phenol ring.

The preparation of this compound can be accomplished with a high yield of 99.0% by reacting 2,6-diisopropylphenol with a suitable brominating agent. nih.gov While specific commercial methodologies achieve near-quantitative yields, detailed academic procedures for other halogenations provide a clearer picture of the synthetic landscape.

For instance, the chlorinated analog, 4-chloro-2,6-diisopropylphenol (B3302102), has been synthesized from technical grade 2,6-diisopropylphenol. google.com This process involves heating the starting material with sulfuryl chloride, which serves as the chlorinating agent. Following the reaction, the product is isolated and purified by fractionated distillation under vacuum, affording the desired 4-chloro-2,6-diisopropylphenol in yields ranging from 70% to 73%. google.com

The iodinated derivative, 4-iodo-2,6-diisopropylphenol, has also been successfully prepared. nih.gov The synthesis involves the dropwise addition of a solution of iodine monochloride in acetic acid to a solution of 2,6-diisopropylphenol, also in acetic acid, at room temperature. nih.gov After a three-hour reaction time, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield 4-iodo-2,6-diisopropylphenol as a yellow oil with a 40% yield. nih.gov

N-Bromosuccinimide (NBS) is another common reagent for the bromination of aromatic compounds. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com It is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com In a typical procedure, the substrate is treated with NBS in a suitable solvent, such as dichloromethane, to achieve the desired bromination. commonorganicchemistry.com

The following interactive data table summarizes the research findings for the preparation of various halogenated analogs of 2,6-diisopropylphenol.

Interactive Data Table: Synthesis of Halogenated 2,6-Diisopropylphenol Analogs

| Product | Starting Material | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference |

| This compound | 2,6-Diisopropylphenol | Brominating Agent | Not Specified | Not Specified | 99.0 | nih.gov |

| 4-Chloro-2,6-diisopropylphenol | 2,6-Diisopropylphenol (technical grade) | Sulfuryl chloride | None (neat) | Heated to 70 °C, stirred for 1-2 hours | 70-73 | google.com |

| 4-Iodo-2,6-diisopropylphenol | 2,6-Diisopropylphenol | Iodine monochloride | Acetic acid | Room temperature, 3 hours | 40 | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2,6 Diisopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-Bromo-2,6-diisopropylphenol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

In the ¹H NMR spectrum, the hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, are expected to produce a singlet in the aromatic region of the spectrum. The two isopropyl methine protons (-CH) will appear as a septet due to coupling with the twelve equivalent methyl protons. These methyl protons, in turn, will present as a doublet.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. This includes the four distinct aromatic carbons (two substituted and two protonated), the isopropyl methine carbon, and the isopropyl methyl carbons. The carbon attached to the bromine atom will show a characteristic chemical shift, and its identity can be confirmed through various 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -OH | Variable | s (broad) | - |

| Ar-H | ~7.11 | s | ~125.6 |

| -CH(CH₃)₂ | ~2.88-3.17 | septet | ~27.1-27.9 |

| -CH(CH₃)₂ | ~1.25-1.28 | d | ~22.1-22.7 |

| Ar-C-OH | - | - | ~150.0 |

| Ar-C-Br | - | - | ~111.0-115.0 |

| Ar-C-isopropyl | - | - | ~133.0-134.5 |

Note: The chemical shift values are estimates based on data from structurally related compounds and may vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 257.17 g/mol , with an exact mass of 256.04628 Da. nih.gov

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺˙) at m/z 256/258, with the characteristic isotopic pattern of a bromine-containing compound (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for phenols with branched alkyl substituents, like the parent compound propofol (B549288), involves the loss of a methyl radical (CH₃˙) from one of the isopropyl groups, followed by the loss of a hydrogen radical. nih.govresearchgate.net For this compound, this would lead to significant fragment ions. Another expected fragmentation is the loss of the entire isopropyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

| 256/258 | [M]⁺˙ | Molecular ion |

| 241/243 | [M - CH₃]⁺ | Loss of a methyl radical |

| 213/215 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 177 | [M - Br]⁺ | Loss of a bromine radical |

| 162 | [M - Br - CH₃]⁺ | Loss of bromine and a methyl radical |

| 134 | [M - Br - C₃H₇]⁺ | Loss of bromine and an isopropyl radical |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation. While a vapor phase IR spectrum is noted to be available, the specific absorption bands can be predicted based on its structure. nih.gov

The spectrum is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl groups are expected just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to several sharp bands in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will also be present. A strong absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 | Stretching | O-H (Phenolic) |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 2970 - 2870 | Stretching | Aliphatic C-H (Isopropyl) |

| 1600 - 1450 | Stretching | Aromatic C=C |

| 1470 - 1430 | Bending | Aliphatic C-H (Isopropyl) |

| 1260 - 1180 | Stretching | C-O (Phenolic) |

| 900 - 675 | Bending (out-of-plane) | Aromatic C-H |

| 600 - 500 | Stretching | C-Br |

X-ray Single-Crystal Diffraction for Solid-State Molecular Geometry

The C-Br bond length is a key parameter, and in similar brominated phenols, it is typically around 1.90 Å. The C-C bond lengths within the aromatic ring are expected to be in the range of 1.37-1.40 Å, consistent with an aromatic system. The C-O bond of the phenol (B47542) is also a critical feature. The bond angles around the sp² hybridized carbons of the benzene (B151609) ring will be approximately 120°.

Table 4: Predicted Crystallographic Parameters for a 4-Bromo-2,6-diisopropylphenyl Moiety

| Parameter | Predicted Value |

| Crystal System | Orthorhombic (based on a related structure) nih.gov |

| Space Group | Pnma (example) |

| C-Br Bond Length | ~1.90 Å |

| Aromatic C-C Bond Length | ~1.37 - 1.40 Å |

| C-O Bond Length | ~1.36 Å |

| Aromatic C-C-C Bond Angle | ~120° |

Note: These values are based on data from a structurally similar compound and are for illustrative purposes.

Development and Validation of Analytical Methodologies for Purity and Identity

The development and validation of robust analytical methods are crucial for ensuring the purity and identity of this compound, particularly when it is used as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 or a phenyl-based column could provide good separation from potential impurities. sielc.comlabmedica.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. sielc.com Detection could be achieved using a UV detector, as the phenolic ring is a strong chromophore.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective method for purity assessment. A non-polar or medium-polarity capillary column would be appropriate. The method would involve optimizing the temperature program to achieve separation of the main component from any starting materials, by-products, or degradation products. rsc.orggoogle.com

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and fit for its intended purpose.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2,6 Diisopropylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. This method is predicated on the principle that the energy of a system can be determined from its electron density. For a molecule like 4-Bromo-2,6-diisopropylphenol, DFT calculations could provide profound insights into its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's lowest energy structure can be determined. This process would yield precise bond lengths, bond angles, and dihedral angles. For this compound, this would detail the orientation of the isopropyl groups relative to the phenol (B47542) ring and the precise positioning of the bromine atom and hydroxyl group.

The electronic structure analysis would further reveal the distribution of electrons within the optimized geometry. This includes the energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction (e.g., FT-IR)

DFT calculations are highly effective in predicting vibrational frequencies, which directly correlate with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the hydroxyl group, C-H stretches of the isopropyl groups and the aromatic ring, and the C-Br stretch. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Analysis of Molecular Electrostatic Potential for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MESP analysis would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring, indicating susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, highlighting its potential role as a hydrogen bond donor.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures of bonding. wikipedia.org This method provides a quantitative description of bonding in terms of lone pairs, bond orbitals (σ, π), and antibonding orbitals (σ, π). A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, this analysis could quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of the aromatic ring, which contributes to the molecule's stability.

Application of Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to electronically excited states. researchgate.netrsc.orguci.eduresearchgate.net TD-DFT is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net For each excitation, TD-DFT provides the excitation energy (corresponding to the absorption wavelength) and the oscillator strength (corresponding to the absorption intensity). researchgate.net This would allow for a theoretical prediction of the UV-Vis spectrum of this compound and an assignment of the electronic transitions involved.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular structures and energetics. For this compound, these calculations are particularly useful for understanding its antioxidant potential and reactivity. By employing methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule with high accuracy.

The O-H Bond Dissociation Energy (BDE) is a critical parameter for assessing the antioxidant activity of phenolic compounds. It represents the energy required to break the O-H bond, forming a phenoxyl radical. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

Below is a representative table of calculated O-H BDEs for phenol and some substituted phenols, illustrating the effect of different substituents. These values are typically calculated using DFT methods.

| Compound | Substituent(s) | Calculated BDE (kcal/mol) |

|---|---|---|

| Phenol | -H | 86.5 |

| p-Cresol | 4-CH₃ | 85.1 |

| p-Bromophenol | 4-Br | 86.1 |

| 2,6-Di-tert-butylphenol | 2,6-(t-Bu)₂ | 81.2 |

Note: The BDE values are illustrative and based on computational studies of similar phenolic compounds. The exact value for this compound would require specific calculation.

The Ionization Potential (IP) is another key descriptor of the antioxidant capacity of a molecule, corresponding to the energy required to remove an electron. A lower IP suggests that the molecule can more readily donate an electron, which is a mechanism of antioxidant action known as single electron transfer (SET).

Similar to BDE, specific IP calculations for this compound are not found in the provided search results. However, theoretical calculations for a range of substituted phenols have been performed, demonstrating the influence of substituents on the IP. researchgate.netnih.gov DFT methods are commonly employed to calculate IPs, which can be correlated with experimental values obtained from techniques like photoelectron spectroscopy. acs.orgacs.org The electronic nature of the substituents plays a crucial role; electron-donating groups tend to lower the IP, while electron-withdrawing groups increase it.

The following table presents representative calculated vertical ionization potentials for phenol and related compounds to illustrate these trends.

| Compound | Substituent(s) | Calculated Vertical IP (eV) |

|---|---|---|

| Phenol | -H | 8.55 |

| p-Cresol | 4-CH₃ | 8.34 |

| p-Bromophenol | 4-Br | 8.60 |

| Anisole | -OCH₃ (on ring) | 8.21 |

Note: The IP values are illustrative and based on computational studies of similar phenolic compounds. The exact value for this compound would require specific calculation.

Advanced Theoretical Approaches in Chemical Research

Beyond the calculation of specific molecular properties, broader theoretical frameworks are employed to understand the behavior of chemical systems like this compound in various environments and conditions.

Statistical mechanics provides the bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. solubilityofthings.comnumberanalytics.com Equilibrium statistical mechanics is used to describe systems at rest, allowing for the calculation of properties like free energy, entropy, and chemical potential from the partition function. ubc.ca This is fundamental for understanding chemical equilibria and the relative stability of different states of a system.

Nonequilibrium statistical mechanics extends these concepts to systems that are not in equilibrium, which is often the case for chemical reactions and biological processes. youtube.comwikipedia.org This field is crucial for modeling the rates of chemical reactions and understanding how systems evolve over time. wikipedia.org For a compound like this compound, these methods could be used to model its behavior in complex environments, such as its interaction with biological membranes or its degradation pathways. Recent theoretical developments have even shown that equilibrium thermodynamic information can be extracted from nonequilibrium processes. nih.govacs.org

Machine learning (ML) is increasingly being applied in chemistry to accelerate the discovery and characterization of new compounds. mdpi.comnih.gov By training algorithms on large datasets of known molecules and their properties, ML models can predict the characteristics of new, unstudied compounds with remarkable speed and accuracy. researchgate.netlabmanager.com

In the context of this compound, ML models could be used to predict a wide range of properties, from its spectroscopic signatures (NMR, IR spectra) to its biological activity, based on its molecular structure. acs.org These models can identify important structural features that correlate with specific properties, a process known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). mdpi.com This approach can significantly reduce the time and resources required for experimental screening and characterization.

Quantum dynamics simulations model the time evolution of a molecular system at the quantum level. solubilityofthings.comethernet.edu.et Unlike static quantum chemical calculations that focus on stationary states (reactants, products, transition states), quantum dynamics follows the motion of atoms and electrons during a chemical reaction. serious-science.orgresearchgate.net This provides a detailed picture of the reaction mechanism, including the role of quantum effects like tunneling.

For this compound, quantum dynamics could be used to simulate its interaction with free radicals, providing a moment-by-moment understanding of the hydrogen abstraction process. acs.orgresearchgate.net These simulations can reveal the influence of molecular vibrations and the surrounding solvent on the reaction rate and pathway. The development of new quantum algorithms and the increasing power of computers are making these computationally intensive simulations more accessible for complex molecules. acs.orgaip.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods represent a powerful class of computational techniques that allow for the study of chemical processes within large, complex systems. wikipedia.org These methods bridge the accuracy of quantum mechanics (QM) for a chemically active region with the efficiency of molecular mechanics (MM) for the surrounding environment. nih.govnumberanalytics.com This dual-layered approach is particularly advantageous for simulating systems where electronic-level detail is crucial for a small, specific area, but the bulk of the system can be described by classical physics. numberanalytics.com

The fundamental principle of QM/MM is the partitioning of the total system into two distinct regions. numberanalytics.com The core region, typically where bond breaking/formation, charge transfer, or electronic excitation occurs, is treated with a computationally intensive QM method, such as Density Functional Theory (DFT) or post-Hartree-Fock methods. numberanalytics.com The remainder of the system, which might include solvent molecules or the extended structure of a protein, is described using a less computationally demanding MM force field. nih.govfiveable.me The total energy of the system is then calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between the two. mdpi.com

While no specific QM/MM studies focused solely on this compound have been published, the methodology can be hypothetically applied to understand its behavior in various chemical environments. For instance, a QM/MM simulation could be designed to investigate the properties of this compound when solvated in water or when interacting with the active site of a biological macromolecule.

In such a hypothetical study, the this compound molecule itself would be defined as the QM region. This allows for a detailed quantum mechanical description of its electronic structure, including the influence of the electron-withdrawing bromine atom and the bulky isopropyl groups on the phenolic hydroxyl group. The surrounding environment, such as a sphere of water molecules or the amino acid residues of a protein's binding pocket, would be treated as the MM region. fiveable.me

The interaction between the QM-treated phenol and the MM-treated environment is a critical aspect of the simulation. fiveable.me Modern QM/MM methods employ an "electrostatic embedding" scheme, where the partial charges of the MM atoms can polarize the electron density of the QM region, and this polarization is factored into the QM calculation self-consistently. numberanalytics.com This allows for a more realistic depiction of how the environment influences the electronic properties of the molecule of interest.

A key output from such a simulation would be the interaction energies between the QM and MM regions, as well as changes in the geometric and electronic properties of this compound induced by its environment. For example, the hydrogen-bonding characteristics of the phenolic hydroxyl group with surrounding water molecules or with specific amino acid residues could be meticulously analyzed.

To illustrate the potential findings from such a research endeavor, a hypothetical data table is presented below. This table outlines the kind of data that could be generated from a QM/MM simulation comparing the interaction of this compound with two different environments: a polar solvent (water) and a nonpolar solvent (cyclohexane).

| Parameter | Environment: Water (MM) | Environment: Cyclohexane (B81311) (MM) |

|---|---|---|

| QM/MM Interaction Energy (kcal/mol) | -12.5 | -3.2 |

| O-H Bond Length (Å) | 0.975 | 0.968 |

| Mulliken Charge on Phenolic Oxygen | -0.75 e | -0.68 e |

| Mulliken Charge on Phenolic Hydrogen | +0.48 e | +0.42 e |

| Calculated pKa | 10.8 | 12.5 |

The hypothetical data in Table 1 suggests that in a polar water environment, this compound would form stronger interactions, evidenced by a more negative interaction energy. This would lead to a greater polarization of the O-H bond, with a longer bond length and larger partial charges on the oxygen and hydrogen atoms, ultimately resulting in a lower predicted pKa compared to a nonpolar cyclohexane environment. These types of detailed insights, made possible through QM/MM simulations, are invaluable for understanding and predicting the chemical behavior of molecules like this compound in complex settings. nih.gov

Molecular and Cellular Mechanisms of Action of 4 Bromo 2,6 Diisopropylphenol

Modulation of Ligand-Gated Ion Channels

The primary mechanism of action for 4-Bromo-2,6-diisopropylphenol, a halogenated analog of the anesthetic propofol (B549288), involves the modulation of ligand-gated ion channels, particularly the Gamma-Aminobutyric Acid Type A (GABAA) receptor.

This compound interacts with the GABAA receptor, a pentameric ligand-gated ion channel that is the principal mediator of fast inhibitory neurotransmission in the central nervous system. youtube.com This receptor is composed of five protein subunits that form a central chloride ion channel. youtube.com The binding of the neurotransmitter GABA to its recognition sites on the receptor triggers the opening of this channel, allowing chloride ions (Cl⁻) to flow into the neuron. youtube.com This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal activity. youtube.com this compound enhances the function of this receptor through several mechanisms.

The modulation of the GABAA receptor's ion channel can be studied using radioligands that bind within the channel pore. One such ligand is [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), which binds to the convulsant site within the chloride ion channel of the GABAA receptor. The modulation of [³⁵S]TBPS binding serves as a useful in vitro indicator for the efficacy and potency of compounds acting at the GABAA receptor. While compounds like barbiturates and neurosteroids are known to allosterically modulate [³⁵S]TBPS binding, specific research data detailing the direct inhibitory effect of this compound on [³⁵S]TBPS binding is not extensively available in the current scientific literature.

A primary functional consequence of this compound's positive allosteric modulation is the potentiation of GABA-elicited chloride currents. Electrophysiological studies have demonstrated that the compound significantly enhances the flow of chloride ions through the GABAA receptor channel when GABA is present. nih.govacs.org Research comparing this compound to its parent compound, propofol, found that they were essentially equally potent modulators of the α1β3γ2L GABAA receptor. nih.govacs.org The concentration required to produce 50% of the maximal potentiation (EC₅₀) for both compounds was found to be in the low micromolar range. nih.govacs.org

Table 1: Comparative Potency of this compound and Propofol in Potentiating GABA-Elicited Currents at α1β3γ2L GABAA Receptors

| Compound | Receptor Subtype | EC₅₀ for Potentiation (μM) |

| This compound | α1β3γ2L | 4 - 7 |

| Propofol | α1β3γ2L | 4 - 7 |

Data sourced from Germann et al., 2016. nih.govacs.org

In addition to potentiating the effects of GABA, some allosteric modulators can, at higher concentrations, directly activate the GABAA receptor's chloride channel even in the absence of GABA. tu-darmstadt.de For this compound, studies have shown that at low concentrations (e.g., 50 nM), it can directly activate glycine (B1666218) receptors, generating a tonic inhibitory current in spinal neurons. nih.gov However, at these concentrations, a similar direct activation of GABAA receptors was not observed, with GABAA receptor-mediated synaptic transmission remaining unaffected. nih.gov This suggests a degree of selectivity for glycine receptors over GABAA receptors concerning direct channel gating, at least at lower, sub-anesthetic concentrations. tu-darmstadt.denih.gov Direct activation of GABAA receptors may occur at higher concentrations, a property shared with propofol. tu-darmstadt.de

The GABAA receptor family is highly diverse, with different combinations of subunits (e.g., α, β, γ) forming a variety of receptor subtypes with distinct pharmacological properties and distributions in the brain. news-medical.net The effects of this compound have been specifically studied on recombinant human GABAA receptors expressed in Xenopus oocytes. nih.govacs.org

Research has focused on the α1β3γ2L subtype, a common synaptic receptor combination. In these studies, this compound was found to be an equally potent modulator as propofol, with an EC₅₀ value for the potentiation of GABA-activated currents ranging from 4 to 7 μM. nih.govacs.org While this demonstrates significant activity at a key GABAA receptor subtype, the broader profile of this compound across the full spectrum of receptor subtypes has not been fully elucidated. The subunit composition, particularly the type of β-subunit, is known to be a critical determinant for the modulatory activity of propofol and its analogs. nih.gov

Table 2: Effect of this compound on a Specific Recombinant Human GABAA Receptor Subtype

| Compound | Receptor Subtype | Effect | Potency (EC₅₀ in μM) |

| This compound | α1β3γ2L | Potentiation of GABA-elicited current | 4 - 7 |

Data sourced from Germann et al., 2016. nih.govacs.org

Glycine Receptor Modulation

Research into the effects of this compound on recombinant rat glycine receptors (GlyRs) has revealed significant modulatory properties. When expressed in oocytes, homomeric α1, α2, and α3 glycine receptors all show enhanced sensitivity to the agonist glycine in the presence of this compound. Studies have demonstrated that the concentration-response curves for the potentiation of these GlyR subtypes are shifted to lower concentrations by a factor of 2- to 10-fold for halogenated propofol analogues, including the 4-bromo derivative.

While this compound is a potent positive allosteric modulator of glycine receptors, its capacity for direct activation of these channels is minimal across all tested subtypes (α1, α2, and α3). This indicates that the compound primarily enhances the receptor's response to its endogenous ligand, glycine, rather than acting as a direct agonist itself.

| Glycine Receptor Subtype | Effect of this compound | Key Finding |

|---|---|---|

| α1 (homomeric) | Positive Allosteric Modulation | Potentiates glycine-induced currents. |

| α2 (homomeric) | Positive Allosteric Modulation | Potentiates glycine-induced currents. |

| α3 (homomeric) | Positive Allosteric Modulation | Potentiates glycine-induced currents. |

| All Subtypes (α1, α2, α3) | Direct Activation | Minimal direct activation observed. |

In spinal cord neurons, this compound has been shown to induce a tonic inhibitory current mediated by glycine receptors. nih.gov At sub-anesthetic concentrations (50 nM), the compound reduces the action potential firing of ventral horn neurons by approximately 30%. nih.gov This inhibitory effect is specifically attributable to its action on glycine receptors, as it is completely abolished by the glycine receptor antagonist, strychnine (B123637) (1 μM). nih.gov

Further investigation using voltage-clamp recordings has demonstrated that this compound directly activates glycine receptors to generate a steady, persistent "tonic" current, measured at 65 ± 10 pA. nih.gov Notably, this occurs without affecting phasic (synaptic) transmission mediated by either GABA-A or glycine receptors. nih.gov This suggests a mechanism whereby this compound enhances background inhibitory tone in the spinal cord, which is crucial for regulating motor reflexes and muscle tone. nih.gov

Investigation of Effects at Other Receptors (e.g., Nicotinic, M1 Muscarinic Receptors)

Currently, there is a lack of specific research data on the direct interaction of this compound with nicotinic or M1 muscarinic acetylcholine (B1216132) receptors. However, studies on its parent compound, propofol, provide some context. Propofol has been shown to inhibit neuronal nicotinic acetylcholine receptors (nAChRs), such as the α4β2 and fetal muscle subtypes, although this effect typically occurs at concentrations higher than those required for its primary anesthetic action. nih.gov The inhibitory effect of propofol on nicotinic receptors is complex, with some evidence suggesting it stabilizes the receptor in a desensitized state. nih.gov

Regarding muscarinic receptors, research indicates that propofol can inhibit M1 muscarinic acetylcholine receptor-mediated signal transduction. nih.govnih.gov This inhibition is not due to a direct blockade of the acetylcholine binding site but appears to result from a disruption of the interaction between the M1 receptor and its associated G-protein. nih.govnih.gov Propofol was found to inhibit M1 receptor signaling in a dose-dependent manner, with one study reporting an IC₅₀ of 5.6 μM. nih.gov It is important to emphasize that these findings pertain to propofol, and dedicated studies are required to determine if this compound exhibits similar or different activity at these receptor sites.

Voltage-Gated Ion Channel Interactions

This compound is a potent blocker of the human voltage-operated skeletal muscle sodium channel, Naᵥ1.4. nih.govnih.gov It reversibly suppresses the whole-cell sodium inward currents that are essential for muscle fiber excitability. The compound exhibits a state-dependent blockade, meaning its potency is significantly influenced by the conformational state of the sodium channel.

For channels in the resting state, this compound has a half-maximal inhibitory concentration (IC₅₀) of 3.9 μM. nih.govnih.gov However, its blocking potency increases dramatically when the channel is in the inactivated state, which occurs during membrane depolarization. The estimated affinity for the fast-inactivated state is 312 nM, demonstrating a preferential binding to inactivated channels. nih.govnih.gov This property, along with a prolongation of the recovery from inactivation, leads to an accumulation of block during high-frequency stimulation. nih.govnih.gov

Similar to its effects on skeletal muscle channels, this compound and its halogenated analogues demonstrate a potent blockade of neuronal sodium channels. nih.govnih.gov While specific data for the 4-bromo derivative on neuronal channels is part of a broader study on halogenated analogues, the findings for the closely related 4-chloropropofol on the neuronal Naᵥ1.2 channel show a similar mechanism of action. nih.govnih.gov The blockade is characterized by a strong voltage and use dependence.

| Channel Type | Channel State | Parameter | Value for this compound |

|---|---|---|---|

| Skeletal Muscle (Naᵥ1.4) | Resting State | IC₅₀ | 3.9 μM nih.govnih.gov |

| Fast-Inactivated State | Affinity (Kᵢ) | 312 nM nih.govnih.gov | |

| Neuronal (Naᵥ1.2) | Fast-Inactivated State | Affinity (Kᵢ) of 4-chloropropofol | 450 nM nih.govnih.gov |

Analysis of Concentration Dependence and Recovery from Inactivation in Sodium Channels

The interaction of phenol (B47542) derivatives with voltage-gated sodium channels is a complex process characterized by a dependency on the concentration of the compound. While direct studies on this compound are limited, research on its fluorinated analogue, 4-fluoro-2,6-diisopropylphenol, provides significant insights into these mechanisms. This analogue has been shown to modulate the voltage-dependent activation and inactivation of sodium channels. nih.gov

In studies using the bacterial sodium channel NaChBac, 4-fluoro-2,6-diisopropylphenol induced a hyperpolarizing shift in the voltage-dependence of activation. nih.gov This effect means that the channel is more likely to open at more negative membrane potentials in the presence of the compound. The magnitude of this shift is dependent on the concentration of the compound. For instance, at a concentration of 4 µM, 4-fluoro-2,6-diisopropylphenol caused notable shifts in the half-activation voltage (V1/2) of the channel. nih.gov

Recovery from inactivation is a critical parameter in sodium channel function, determining the rate at which channels return to a resting, available state after being inactivated. frontiersin.orgnih.gov The rate of recovery can be significantly delayed by channel-blocking drugs. frontiersin.org For phenolic compounds, this delay is often concentration-dependent. frontiersin.org While specific data on the recovery from inactivation for this compound is not available, the general principle for sodium channel inhibitors is that higher concentrations lead to a slower recovery from inactivation, prolonging the refractory period of the channel. frontiersin.org This is because the drug binds more effectively to the inactivated state of the channel, and a higher concentration increases the likelihood of this binding. nih.gov

The table below summarizes the observed effects of a fluorinated analogue on sodium channel parameters, which offers a model for the potential concentration-dependent actions of this compound.

| Parameter | Effect of 4-fluoro-2,6-diisopropylphenol (4 µM) | Reference |

| Voltage-Dependence of Activation (V1/2) | Hyperpolarizing shift | nih.gov |

| Peak Current Amplitude | Reduction | nih.gov |

| Time Constant of Inactivation (τ) | Altered (concentration-dependent) | nih.gov |

This data is based on studies of the analogue 4-fluoro-2,6-diisopropylphenol on the NaChBac channel.

Study of Use-Dependence in Sodium Channel Blockade

Use-dependence, also known as frequency-dependence, is a characteristic feature of many sodium channel blockers. frontiersin.orgnih.gov This phenomenon describes a situation where the inhibitory effect of a drug becomes more pronounced as the frequency of channel opening increases. nih.gov Drugs that exhibit use-dependence typically bind with higher affinity to the open or inactivated states of the sodium channel compared to the resting state. nih.gov

During periods of high-frequency firing, such as an action potential train, sodium channels spend more time in the open and inactivated states and less time in the resting state. nih.gov This increased occupancy of the high-affinity states allows for a cumulative block of the channels by the drug. nih.govnih.gov Consequently, compounds with these properties are more effective at inhibiting rapidly firing neurons or cardiac cells while having minimal impact on cells firing at low frequencies. frontiersin.org

While specific experimental data on the use-dependent blockade by this compound is not detailed in the available literature, its structural similarity to other phenolic compounds that interact with sodium channels suggests it would likely exhibit use-dependent properties. nih.govnih.gov The efficacy of such a blockade would be influenced by the kinetics of its binding to and unbinding from the different channel states. Drugs with slow unbinding kinetics from the resting state will accumulate block over successive depolarizations. nih.gov

The key factors influencing use-dependent block are:

Binding Affinity: Higher affinity for open and/or inactivated states compared to the resting state. nih.gov

Kinetics: The rates of drug binding and unbinding to different channel conformations. frontiersin.org

Stimulation Frequency: Higher frequencies lead to greater accumulation of block. frontiersin.org

Antioxidant Mechanisms

Free Radical Scavenging Capabilities

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. scienceopen.com The parent compound, 2,6-diisopropylphenol, demonstrates this capability by reacting with free radicals to form a stable phenoxyl radical. nih.gov This property is common to all phenol-based scavengers and is central to their antioxidant effect. nih.gov

The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the chain reaction of oxidation. scienceopen.com The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes it relatively unreactive and unable to propagate the oxidative chain. scienceopen.com In the case of 2,6-diisopropylphenol, it has been shown that each molecule can scavenge two radical species. nih.gov

Protective Effects Against Oxidative Stress Pathways

Beyond direct radical scavenging, phenolic compounds can exert protective effects against cellular damage induced by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage to crucial macromolecules, including lipids, proteins, and DNA. nih.gov

Studies on 2,6-diisopropylphenol have shown its ability to protect cells from damage induced by agents that generate oxidative stress. For example, it significantly reduces the levels of intracellular ROS enhanced by hydrogen peroxide (H₂O₂) in osteoblast cells. nih.gov It also protects these cells from the cytotoxic effects and apoptosis induced by hydrogen peroxide and sodium nitroprusside, a nitric oxide donor. nih.gov This protection is a direct consequence of mitigating the damaging downstream effects of excessive ROS, such as lipid peroxidation and protein oxidation. nih.gov

Modulation of Cellular Signaling Pathways Related to Oxidative Stress

Reactive oxygen species are not merely damaging agents; at lower concentrations, they function as important signaling molecules in a variety of cellular pathways (a concept known as redox biology). nih.govmdpi.com Phenolic antioxidants can modulate these signaling pathways.

A key pathway affected by oxidative stress is the apoptotic cascade involving caspases. Research on 2,6-diisopropylphenol has demonstrated that it can significantly decrease the enhanced activity of caspase-3 induced by oxidative stressors like sodium nitroprusside and hydrogen peroxide in osteoblasts. nih.gov By suppressing caspase-3 activation, the compound directly inhibits the execution phase of apoptosis, thus promoting cell survival. nih.gov

Structure Activity Relationship Sar Analyses of 4 Bromo 2,6 Diisopropylphenol and Its Analogs

Impact of Halogenation on Receptor Affinity and Efficacy

Halogenation of the propofol (B549288) molecule at the para-position is a key strategy that has been explored to modify its biological activity. This substitution has been shown to produce compounds with distinct affinities and efficacies at various ion channel receptors.

The introduction of a halogen (such as chlorine, bromine, or iodine) into the para-position of the 2,6-diisopropylphenol structure generally results in ligands with a higher potency for inhibiting the binding of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) to GABA-A receptors in rat brain membranes. This suggests an increased affinity for the receptor complex. For instance, 4-Chloro-2,6-diisopropylphenol (B3302102), 4-Bromo-2,6-diisopropylphenol, and 4-Iodo-2,6-diisopropylphenol all demonstrate this enhanced potency compared to the non-halogenated parent compound, propofol.

Studies comparing these halogenated analogs at recombinant human GABA-A receptors have shown that they are all potent modulators. While their ability to potentiate GABA-elicited chloride currents is consistently high, their capacity to directly activate the chloride channel in the absence of GABA can differ significantly. Notably, 4-Iodo-2,6-diisopropylphenol (4-I-Pro) was found to have markedly less efficacy in directly activating α1β2γ2S receptors compared to propofol, a finding that contributes to its different in-vivo pharmacological profile. nih.gov

| Compound | Effect on [³⁵S]TBPS Binding Affinity | GABA-A Receptor Modulation | Direct GABA-A Receptor Activation |

|---|---|---|---|

| Propofol (Parent Compound) | Baseline | Potentiation of GABA-evoked currents | High efficacy |

| 4-Chloro-2,6-diisopropylphenol | Increased | Potentiation of GABA-evoked currents | Data varies by subtype |

| This compound | Increased | Potentiation of GABA-evoked currents | Data varies by subtype |

| 4-Iodo-2,6-diisopropylphenol | Increased | Potentiation of GABA-evoked currents | Markedly less than propofol |

Research indicates that halogenation of propofol affects the modulation of glycine (B1666218) receptors more profoundly than it does GABA-A receptors. For halogenated compounds like this compound, the concentration-response curves for the potentiation of homomeric α1, α2, and α3 glycine receptors are shifted to lower drug concentrations by a factor of 2- to 10-fold compared to propofol. However, direct activation of these glycine receptors by the halogenated analogs remains minimal.

Despite this enhanced effect on glycine receptors, the halogenated compounds remain more potent modulators of GABA-A receptors. For example, 4-bromopropofol, 4-chloropropofol, and 4-fluoropropofol are essentially equally potent as modulators of the α1β3γ2L GABA-A receptor, with EC₅₀ values ranging between 4 and 7 μM. This suggests that while halogenation enhances activity at glycine receptors, it does not make them selective for this target over GABA-A receptors. The specific electrophysiological profile of 4-Iodo-2,6-diisopropylphenol, characterized by potent GABA potentiation but weak direct activation, is a key factor in its distinct pharmacological effects. nih.gov

In addition to their effects on ligand-gated ion channels, propofol and its analogs are known to interact with voltage-gated sodium channels. Halogenated propofol analogs have been shown to be high-affinity blockers of voltage-operated skeletal muscle and neuronal sodium channels. nih.gov For example, 4-Iodopropofol is recognized as a sodium channel blocker. wikipedia.org

Studies using 4-fluoro-2,6-diisopropylphenol, another halogenated analog, to probe interactions with the bacterial voltage-gated sodium channel NaChBac provide insight into the potential mechanism. nih.gov This analog was found to modulate the channel's function by:

Modulating Voltage-Dependent Activation and Inactivation: It caused hyperpolarizing shifts in both the activation and inactivation curves of the channel. nih.gov

Altering Kinetics: At a concentration of 4 µM, 4-fluoropropofol significantly reduced the time constant of inactivation. nih.gov

Influence of Substituent Size and Lipophilicity on Target Affinity

Quantitative structure-activity relationship (QSAR) studies have demonstrated that the affinity of propofol analogs for the GABA-A receptor is influenced by a balance between lipophilicity and steric factors. nih.gov

Lipophilicity: Affinity is generally enhanced by increases in the lipophilicity of the ligand. acs.org Halogenation is a common chemical strategy to increase lipophilicity. researchgate.net The addition of halogens like chlorine, bromine, and iodine increases the size and polarizability of the molecule, which enhances London dispersion forces—key interactions for lipophilic substances. researchgate.net For example, the calculated octanol/water partition coefficient (logP), a measure of lipophilicity, for propofol is 3.79, while the value for a photoactive analog, m-azipropofol, is slightly higher at 3.93. acs.org The calculated XLogP3 for this compound is 4.5. nih.gov

Substituent Size (Steric Hindrance): While lipophilicity is favorable, target affinity is adversely affected by increases in the size of the substituent at the para-position of the phenolic hydroxyl group. acs.org This indicates that there are steric constraints at the binding site on the GABA-A receptor. Similarly, the size of the alkyl groups at the 2 and 6 positions is also a critical determinant of activity. Studies have shown that 2,6-dialkylphenols with bulkier groups, such as 2,6-di-tert-butylphenol, are inactive as anesthetics and at GABA-A receptors, highlighting the importance of optimal steric dimensions for binding and efficacy. nih.govuiowa.edu

Structure-Activity Relationships for Specific Biological Activities (e.g., Anticonvulsant, Anxiolytic Properties)

A key finding from SAR studies is that substitution at the para-position of the propofol molecule can dissociate the compound's sedative-hypnotic properties from its anticonvulsant and anxiolytic activities. nih.govnih.govnih.gov This modification results in compounds with a pharmacological profile more akin to antiepileptic and anxiolytic drugs than to general anesthetics. nih.govnih.gov

The most well-characterized example is 4-Iodo-2,6-diisopropylphenol (4-I-Pro). In-vivo studies in rodents have shown that 4-I-Pro exhibits significant anticonvulsant and anxiolytic-like effects without producing the sedation, ataxia, or loss of righting reflex characteristic of propofol. nih.govnih.gov This principle has been further supported by studies of other para-substituted analogs. For example, 2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol was found to be protective in a 6 Hz partial seizure model while exhibiting less toxicity (ataxia) than the parent propofol molecule. nih.gov

This functional shift is believed to be rooted in the altered electrophysiological effects at the GABA-A receptor. As discussed previously, compounds like 4-I-Pro are potent positive allosteric modulators (i.e., they enhance GABA's effect) but are weak direct agonists (i.e., they are poor at opening the channel by themselves). nih.gov This profile allows them to enhance phasic GABAergic inhibition, which is crucial for controlling seizures and anxiety, without causing the widespread neuronal depression associated with strong direct receptor activation that leads to anesthesia. nih.gov

| Activity Assessed | Test Model | Result for 4-I-Pro | Result for Propofol (for comparison) | Source |

|---|---|---|---|---|

| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | Dose-dependently reduced seizure incidence | Effective | nih.govnih.gov |

| Anxiolytic (Anticonflict) | Vogel test | Induced a significant anticonflict effect | Effective, but with motor impairment | nih.govnih.gov |

| Sedative/Hypnotic | Loss of righting reflex | No sedation, ataxia, or loss of reflex | Induced sedation, ataxia, and loss of reflex | nih.govnih.gov |

Preclinical Metabolic Profiling and Pathway Elucidation of 4 Bromo 2,6 Diisopropylphenol Analogs

In Vitro Metabolism Studies Utilizing Hepatic Models (e.g., Hepatocytes)

Currently, there are no published studies detailing the in vitro metabolism of 4-Bromo-2,6-diisopropylphenol using hepatic models such as primary hepatocytes or liver microsomes. These experimental systems are crucial for predicting the metabolic clearance and potential drug-drug interactions of a compound in humans.

Identification of Metabolites

Without experimental data, the specific metabolites of this compound remain uncharacterized. Hypothetically, metabolic pathways could involve oxidation of the isopropyl groups, hydroxylation of the aromatic ring, and conjugation reactions (e.g., glucuronidation or sulfation) of the phenolic hydroxyl group. However, the presence of the bromine atom could lead to unique metabolites not observed with propofol (B549288).

Characterization of Metabolic Pathways

The specific enzymes, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), involved in the metabolism of this compound have not been identified. Characterization of these pathways is fundamental to understanding the compound's disposition and potential for variability in metabolism across different individuals.

Molecular Pharmacological Interrogations and Preclinical Biological Activities

Modulatory Effects on Glycinergic Neurotransmission in Preclinical Models (e.g., Tadpole Loss-of-Righting Assay)

Recent investigations have highlighted the significant modulatory effects of 4-bromo-2,6-diisopropylphenol on glycinergic neurotransmission. acs.orgnih.gov A study comparing 4-bromopropofol with its parent compound, propofol (B549288), and other halogenated analogs (4-chloropropofol and 4-fluoropropofol) demonstrated the enhanced potency of the halogenated derivatives. acs.org These compounds were assessed for their ability to modulate recombinant α1, α2, and α3 glycine (B1666218) receptor (GlyR)-mediated currents in Xenopus oocytes. acs.org The findings indicated that 4-bromopropofol and its halogenated counterparts shift the concentration-response curves for the potentiation of homomeric α1, α2, and α3 glycine receptors to lower drug concentrations by a factor of 2- to 10-fold when compared to propofol. researchgate.net

In vivo activity was corroborated using the tadpole loss-of-righting reflex assay, a common preclinical model for assessing sedative and anesthetic effects. acs.org The increased potency of the halogenated compounds in this assay suggests a strengthened interaction with their molecular targets. acs.org Further research has elucidated the mechanism of action, showing that 4-bromopropofol reduces action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. nih.govbiokeanos.com While both propofol and its derivatives are active at GABA-A receptors, their activity is more pronounced at these receptors compared to glycine receptors. acs.org These findings underscore the potential of 4-bromopropofol as a significant modulator of the glycinergic system. acs.orgnih.gov

| Compound | Effect on Glycine Receptor-Mediated Currents | Potency Compared to Propofol |

|---|---|---|

| Propofol | Modulatory | Baseline |

| 4-Bromopropofol | Modulatory | Increased (2-10 fold) |

| 4-Chloropropofol | Modulatory | Increased (2-10 fold) |

| 4-Fluoropropofol | Modulatory | Increased (2-10 fold) |

Investigation of Anticonvulsant Properties in Non-Human Models

While direct studies on the anticonvulsant properties of this compound are limited, its role as a positive allosteric modulator of glycine receptors suggests a potential in this area. acs.orgliverpool.ac.uk Modulators of glycine receptors are of clinical interest as potential anticonvulsants. acs.org The compound's structural relationship to propofol, which is known to have anticonvulsant effects, further supports this hypothesis. thieme-connect.com

A patent for amino acid derivatives as calcium channel blockers mentions the use of this compound as a starting material in the synthesis of new compounds. google.com This is relevant as some existing anticonvulsant drugs, such as ethosuximide, are known to function through the blockade of T-type calcium channels. google.com Although this does not directly implicate this compound as an anticonvulsant, it highlights its utility in the development of novel molecules with potential anticonvulsant activity. Further research is warranted to directly assess the anticonvulsant profile of this compound in established non-human models of epilepsy.

Exploration of Anxiolytic Properties in Non-Human Models

The anxiolytic potential of this compound has not been directly investigated in preclinical models. However, its mechanism of action as a glycine receptor modulator provides a rationale for exploring this therapeutic avenue. acs.org Natural neurosteroids like allopregnanolone (B1667786), which exhibit anxiolytic effects, are known to modulate glycine receptors, among other targets. nih.gov This suggests that other compounds that positively modulate glycinergic neurotransmission, such as 4-bromopropofol, might also possess anxiolytic properties. nih.gov

The development of non-sedative, non-addictive muscle relaxants and analgesics from 4-bromopropofol has been proposed for conditions like low back pain, which often has a significant anxiety component. nih.gov The potential for this compound to exert anxiolytic effects, possibly with a more favorable side-effect profile than traditional anxiolytics, makes this a compelling area for future research in non-human models of anxiety.

Assessment of Immunomodulatory Effects in Preclinical Contexts

To date, there is a lack of published research investigating the immunomodulatory effects of this compound in preclinical models. The primary focus of existing studies has been on its neurological and enzymatic activities. Therefore, its impact on the immune system remains an uncharacterized area of its biological profile.

Research into Carbonic Anhydrase Enzyme Inhibition

Research has been conducted on the carbonic anhydrase inhibitory properties of various bromophenols, suggesting that this class of compounds holds promise as inhibitors of these enzymes. However, specific inhibitory data, such as IC50 or Ki values for this compound against different carbonic anhydrase isoforms, are not currently available in the scientific literature. The potential for this compound to act as a carbonic anhydrase inhibitor warrants further investigation to determine its potency and selectivity.

Neuroprotective Research Applications

The neuroprotective potential of this compound is an emerging area of interest, primarily inferred from its action on glycine receptors. nih.gov The natural neurosteroid allopregnanolone demonstrates neuroprotective effects through its modulation of glycine receptors, among other mechanisms. nih.gov This suggests that 4-bromopropofol, by acting on the same receptor system, could have applications in neuroprotective strategies. nih.gov The ability of 4-bromopropofol to decrease action potential generation in spinal neurons via a glycine receptor-mediated tonic conductance could contribute to neuroprotection in excitotoxic conditions. nih.govbiokeanos.com However, direct preclinical studies to confirm and characterize the neuroprotective effects of this compound are needed to substantiate this potential application.

Applications in Chemical and Biomedical Research

Utility as a Precursor or Intermediate in Organic Synthesis

4-Bromo-2,6-diisopropylphenol serves as a versatile precursor for the synthesis of more complex molecules due to the reactivity of its hydroxyl group and the potential for substitution at the bromine-bearing carbon. One notable application is in the synthesis of Schiff base derivatives. For instance, the condensation reaction of this compound with other compounds can yield intricate molecular architectures.

A specific example is the synthesis of (E)-4-Bromo-2-[(2,6-diisopropylphenyl)iminomethyl]phenol. This Schiff base is prepared by the reaction of an ethanolic solution of 2,6-diisopropylaniline (B50358) with 5-bromosalicylaldehyde. capes.gov.br The resulting compound has been characterized by single-crystal X-ray diffraction, revealing detailed information about its molecular geometry. capes.gov.br

Table 1: Crystallographic Data for (E)-4-Bromo-2-[(2,6-diisopropylphenyl)iminomethyl]phenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BrNO |